Butyl(furan-3-ylmethyl)amine
CAS No.: 741698-86-2
Cat. No.: VC11734179
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741698-86-2 |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | N-(furan-3-ylmethyl)butan-1-amine |
| Standard InChI | InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
| Standard InChI Key | BURNHSDLPJIFID-UHFFFAOYSA-N |
| SMILES | CCCCNCC1=COC=C1 |
| Canonical SMILES | CCCCNCC1=COC=C1 |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
Butyl(furan-3-ylmethyl)amine, systematically named N-butyl-1-(furan-3-yl)methanamine, consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 3-position by a methylene group (–CH<sub>2</sub>–) bonded to a butylamine chain. The molecular formula is C<sub>9</sub>H<sub>15</sub>NO, with a molecular weight of 153.23 g/mol (calculated using atomic weights from PubChem standards) .
Key Structural Attributes:
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Furan Ring: The oxygen atom in the furan ring contributes to electron-rich aromaticity, influencing reactivity at the 2- and 5-positions .
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Amine Functional Group: The secondary amine (–NH–) enables hydrogen bonding and participation in nucleophilic substitution reactions.
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Butyl Chain: The four-carbon alkyl chain confers lipophilicity, affecting solubility and membrane permeability .
Isomeric Considerations
A closely related compound, tert-butyl 3-[(furan-2-ylmethyl)amino]propanoate (PubChem CID: 42656861), shares structural similarities but differs in substitution position (furan-2-yl vs. furan-3-yl) and the presence of an ester group . Such positional isomerism significantly alters electronic properties and biological activity, underscoring the need for precise synthetic control .
Synthesis Methods
General Strategies for β-Substituted Furan Derivatives
The synthesis of furan-3-ylmethylamines typically leverages furan itself or its monosubstituted derivatives as starting materials . A review by Krasnoslobodskaya and Gol'dfarb outlines methods for β-substituted furans, including:
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Condensation Reactions:
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Nef Reaction Pathways:
Proposed Synthesis of Butyl(furan-3-ylmethyl)amine
While no direct synthesis is documented, a plausible route involves:
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Reductive Amination:
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Reacting furan-3-carbaldehyde with butylamine in the presence of a reducing agent (e.g., NaBH<sub>4</sub>):
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Nucleophilic Substitution:
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Displacement of a leaving group (e.g., bromide) on furan-3-ylmethyl bromide by butylamine:
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Physicochemical Properties
Computed and Experimental Data
Data extrapolated from analogous compounds (e.g., tert-butyl 3-[(furan-2-ylmethyl)amino]propanoate) :
Solubility and Stability
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